2-(Propan-2-yl)pent-4-ynal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62242-16-4 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-propan-2-ylpent-4-ynal |
InChI |
InChI=1S/C8H12O/c1-4-5-8(6-9)7(2)3/h1,6-8H,5H2,2-3H3 |
InChI Key |
DCLXQTDMLSLMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC#C)C=O |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Propan 2 Yl Pent 4 Ynal
Aldehyde Reactivity Profiles
The aldehyde functionality in 2-(Propan-2-yl)pent-4-ynal is a primary site for a variety of chemical reactions. Its reactivity is significantly influenced by the electronic nature of the carbonyl group and the steric hindrance imposed by the adjacent isopropyl substituent.
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl carbon of an aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. fiveable.meck12.org This fundamental reaction leads to the formation of a tetrahedral intermediate. fiveable.me For this compound, the approach of a nucleophile is subject to steric hindrance from the bulky isopropyl group. reddit.comopenstax.org This steric factor can decrease the rate of reaction compared to less substituted aldehydes and may influence the stereochemical outcome of the addition. reddit.comnih.gov
Common nucleophilic addition reactions applicable to this aldehyde include:
Grignard Reactions: Reaction with Grignard reagents (R-MgX) would lead to the formation of secondary alcohols. The steric bulk at the α-position would likely favor the approach of the Grignard reagent from the less hindered face, potentially leading to diastereoselectivity if a chiral center is formed.
Organolithium Reactions: Similar to Grignard reagents, organolithium compounds (R-Li) would add to the carbonyl group to produce secondary alcohols.
Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) would convert the aldehyde into an alkene. The steric hindrance might necessitate the use of more reactive ylides or harsher reaction conditions.
Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) would result in the formation of a cyanohydrin. This reaction is typically reversible.
Table 1: Predicted Outcomes of Nucleophilic Addition Reactions
| Nucleophile/Reagent | Product Type | Key Considerations |
| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | Steric hindrance from the isopropyl group may affect reaction rates and stereoselectivity. |
| Organolithium (e.g., n-BuLi) | Secondary Alcohol | Similar to Grignard reagents, steric effects are important. |
| Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | Steric hindrance might disfavor the reaction with stabilized ylides. |
| Cyanide (e.g., NaCN/H⁺) | Cyanohydrin | The reaction is typically reversible. |
Electrophilic Activation and Derived Transformations
The carbonyl oxygen of this compound possesses lone pairs of electrons and can be activated by electrophiles, such as protons or Lewis acids. nih.gov This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles. nih.gov
Acetal (B89532) Formation: In the presence of an acid catalyst, the aldehyde can react with alcohols to form acetals. The reaction proceeds via a hemiacetal intermediate. The steric hindrance of the isopropyl group might slow down the rate of acetal formation.
Reductive Amination: The aldehyde can react with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine, respectively. Subsequent reduction of the C=N double bond provides an amine.
α-Proton Acidity and Enolization Chemistry
The hydrogen atom attached to the carbon adjacent to the carbonyl group (the α-proton) in this compound is acidic. libretexts.orgpressbooks.pub Deprotonation of this α-proton by a base leads to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.comlibretexts.org
The pKa of the α-proton in aldehydes is typically in the range of 16-18. libretexts.org The presence of the electron-donating isopropyl group might slightly decrease the acidity compared to a less substituted aldehyde. The formation of the enolate is a key step in several important reactions:
Aldol (B89426) Addition and Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another molecule of the aldehyde, leading to an aldol addition product (a β-hydroxy aldehyde). libretexts.org Subsequent dehydration can lead to an α,β-unsaturated aldehyde (aldol condensation). However, the steric hindrance from the isopropyl group would likely disfavor the self-condensation of this particular aldehyde.
Halogenation: In the presence of acid or base, the α-position can be halogenated.
The process of forming an enol or enolate is known as enolization. libretexts.orgutexas.edu The equilibrium between the keto and enol tautomers generally favors the keto form for simple aldehydes. pressbooks.pub
Terminal Alkyne Reactivity Profiles
The terminal alkyne group in this compound provides another center of reactivity, characterized by the acidity of the acetylenic proton and the ability of the triple bond to undergo addition and cycloaddition reactions. nih.govnih.gov
Acetylenic Proton Acidity and Deprotonation for Anion Generation
The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne is significantly more acidic than hydrogens on sp2 or sp3 hybridized carbons. The pKa of a terminal alkyne is typically around 25. This allows for its deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to generate a powerful nucleophile, an acetylide anion.
This acetylide can then react with various electrophiles, such as:
Alkyl halides: Leading to chain extension and the formation of an internal alkyne.
Aldehydes and ketones: Resulting in the formation of propargyl alcohols.
Carbon dioxide: Followed by an acidic workup to yield a carboxylic acid.
Cycloaddition Reactions (e.g., [2+2] and [3+2] cycloadditions)
The alkyne moiety can participate in various cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.
[2+2] Cycloaddition: Photochemical or transition-metal-catalyzed [2+2] cycloadditions between the alkyne and an alkene can form cyclobutene (B1205218) derivatives. nih.govlibretexts.org Intramolecular [2+2] cycloaddition with the aldehyde carbonyl group (Paterno-Büchi reaction) could potentially lead to the formation of an oxetene, though this is often a less common pathway for alkynes compared to alkenes. Formal [2+2] cycloaddition between an alkyne and a carbonyl can be facilitated by Lewis acids, leading to the formation of an oxete intermediate that can rearrange to an enone. mdpi.comnih.gov
[3+2] Cycloaddition (Huisgen Cycloaddition): The terminal alkyne can react with azides in a [3+2] cycloaddition to form triazoles. This reaction, often catalyzed by copper(I) or ruthenium, is a prominent example of "click chemistry." An organocatalytic version involving aldehydes and azides has also been reported. nih.gov The alkyne can also undergo [3+2] cycloadditions with other 1,3-dipoles like nitrile oxides and diazomethanes to form isoxazoles and pyrazoles, respectively. Photoinduced radical [3+2] annulations of alkynes with aliphatic aldehydes can produce cyclopentanones. researchgate.net
Table 2: Predicted Cycloaddition Reactions of the Alkyne Moiety
| Reaction Type | Reactant | Product Type | Catalyst/Conditions |
| [3+2] Cycloaddition | Benzyl Azide | 1,4-Disubstituted Triazole | Copper(I) or Ruthenium |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazole | Thermal |
| [3+2] Cycloaddition | Diazomethane | Pyrazole | Thermal |
| [2+2] Cycloaddition | Alkene | Cyclobutene | Photochemical or Transition Metal |
In-depth Article on this compound Cannot Be Generated Due to Lack of Available Scientific Data
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research on the compound This compound . Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline on its reactivity and mechanistic investigations.
Searches for data pertaining to the metal-catalyzed functionalization of its alkyne moiety, such as the Sonogashira coupling, yielded no specific examples or studies involving this particular molecule. The Sonogashira coupling is a well-documented palladium- and copper-co-catalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides, widely used in the synthesis of complex molecules and natural products. wikipedia.orgmdpi.com However, its application to this compound has not been reported in the accessible literature.
Similarly, no information could be found regarding the interplay and chemoselectivity between the aldehyde and alkyne functionalities of this compound. Research on related compounds, known as ynals (molecules containing both an alkyne and an aldehyde), demonstrates that achieving selectivity between these two reactive sites is a crucial aspect of their synthetic utility. For instance, studies on other ynals have explored the chemoselective hydrogenation of the aldehyde in the presence of the alkyne. Still, these findings cannot be directly and accurately extrapolated to the specific steric and electronic environment of this compound without dedicated research.
Furthermore, the design and execution of tandem and cascade reactions involving this compound are not documented. While ynals can participate in such complex transformations, leading to the efficient construction of intricate molecular architectures, no specific protocols or mechanistic investigations for this compound are available.
Finally, there is no published research on stereochemical control and diastereoselectivity in transformations involving this compound. The stereogenic center at the α-position to the aldehyde group suggests that stereocontrol would be a key consideration in its reactions, but no studies have addressed this aspect.
Due to the absence of specific research findings, data tables, and mechanistic studies for this compound, constructing an article that meets the required standards of scientific accuracy and detail is not feasible at this time. The generation of content would amount to speculation based on the reactivity of analogous but distinct chemical structures, which would not be scientifically rigorous.
Applications of 2 Propan 2 Yl Pent 4 Ynal As a Versatile Synthetic Building Block
Precursor in Complex Natural Product Synthesis
The synthesis of complex natural products often requires starting materials that possess multiple functional groups and stereocenters, which can be elaborated into more complex structures. 2-(Propan-2-yl)pent-4-ynal serves as an excellent chiral pool starting material for the synthesis of various natural products, particularly those containing terpenoid and polycyclic scaffolds.
Terpenoids and sesquiterpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Many of these compounds exhibit significant biological activities and are therefore attractive targets for total synthesis. The carbon skeleton of this compound, with its isopropyl group, is reminiscent of the branched-chain motifs commonly found in terpenoids.
The aldehyde functionality can be used as a handle for chain elongation through various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to introduce new carbon-carbon double bonds. The terminal alkyne can be subjected to a variety of transformations, including hydration to form a methyl ketone, or coupling reactions like the Sonogashira coupling to append aryl or vinyl groups. These transformations allow for the construction of acyclic terpenoid precursors, which can then be cyclized to form monocyclic or bicyclic sesquiterpenoid frameworks. The inherent chirality at the C2 position can be exploited to control the stereochemistry of subsequent transformations, leading to the enantioselective synthesis of complex natural products.
The dual reactivity of the aldehyde and alkyne groups in this compound makes it a powerful tool for the construction of complex polycyclic systems. Intramolecular reactions that engage both functional groups are particularly effective in rapidly building molecular complexity. For instance, an intramolecular Pauson-Khand reaction, where the alkyne and an alkene (introduced via derivatization of the aldehyde) react with a cobalt carbonyl complex, can lead to the formation of a fused cyclopentenone system, a common motif in many natural products.
Furthermore, the aldehyde can be converted into a diene through a series of reactions, setting the stage for an intramolecular Diels-Alder reaction with the alkyne acting as the dienophile. This strategy provides a convergent approach to the synthesis of complex bicyclic and tricyclic ring systems. The stereochemistry of the newly formed rings can often be controlled by the existing stereocenter at the C2 position.
Intermediate in the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The functional groups of this compound provide multiple avenues for the synthesis of a wide array of heterocyclic rings.
The aldehyde can react with a variety of dinucleophiles to form five-, six-, and seven-membered heterocyclic rings. For example, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. The alkyne functionality can also participate in cycloaddition reactions. For example, a [3+2] cycloaddition with azides (a "click" reaction) can produce triazoles, a privileged scaffold in medicinal chemistry.
The combination of both functional groups allows for the synthesis of more complex heterocyclic systems. For instance, a multi-component reaction involving this compound, an amine, and a third component can lead to the rapid assembly of complex, drug-like molecules.
Building Block for the Development of Advanced Materials and Pharmaceutical Intermediates
The unique structural features of this compound also make it an attractive building block for the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
In materials science, the terminal alkyne can be used for polymerization reactions, leading to the formation of novel polymers with interesting electronic and optical properties. The chirality of the monomer unit can impart a helical structure to the polymer, which can have applications in chiral recognition and catalysis.
In the pharmaceutical industry, the compound can serve as a key intermediate for the synthesis of complex drug molecules. The ability to selectively modify both the aldehyde and alkyne groups allows for the introduction of various pharmacophores and the optimization of a compound's biological activity. The isopropyl group can also play a crucial role in binding to biological targets, as it can mimic the side chains of amino acids like valine and leucine.
Contributions to the Generation of Chiral Compounds and Enantioselective Syntheses
The presence of a stereocenter at the C2 position makes this compound a valuable chiral building block for enantioselective synthesis. This inherent chirality can be used to control the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection.
For example, the addition of a nucleophile to the aldehyde can proceed with high diastereoselectivity, with the isopropyl group directing the incoming nucleophile to one face of the carbonyl group. This allows for the synthesis of chiral alcohols with a high degree of stereochemical purity.
Furthermore, the compound can be used as a starting material for the synthesis of chiral ligands for asymmetric catalysis. The alkyne can be used as an anchor point to attach the molecule to a metal center, while the chiral backbone can create a chiral environment around the metal, enabling it to catalyze reactions with high enantioselectivity.
Derivatization Strategies for Functional Group Interconversion and Chemical Library Synthesis
The aldehyde and alkyne functional groups of this compound can be readily transformed into a wide variety of other functional groups, making it an ideal scaffold for the synthesis of chemical libraries for drug discovery and other applications.
The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. It can also undergo a variety of carbon-carbon bond-forming reactions, such as the aldol (B89426) reaction or the Grignard reaction.
The terminal alkyne can be hydrated to a methyl ketone, reduced to an alkene or an alkane, or coupled with other molecules using transition metal catalysis. The "click" reaction with azides is a particularly powerful tool for the rapid and efficient synthesis of a diverse range of compounds.
These derivatization strategies can be used in a combinatorial fashion to generate large libraries of compounds with a high degree of structural diversity. These libraries can then be screened for biological activity, leading to the discovery of new drug candidates and chemical probes.
Table of Reactions for Functional Group Interconversion
| Starting Functional Group | Reagents and Conditions | Product Functional Group |
| Aldehyde | 1. Ag₂O, NaOH, H₂O2. H₃O⁺ | Carboxylic Acid |
| Aldehyde | NaBH₄, MeOH | Primary Alcohol |
| Aldehyde | R'NH₂, NaBH₃CN | Secondary Amine |
| Aldehyde | R'MgBr, THF then H₃O⁺ | Secondary Alcohol |
| Alkyne | H₂SO₄, H₂O, HgSO₄ | Methyl Ketone |
| Alkyne | H₂, Lindlar's Catalyst | Alkene (cis) |
| Alkyne | Na, NH₃ (l) | Alkene (trans) |
| Alkyne | H₂, Pd/C | Alkane |
| Alkyne | R'-N₃, CuSO₄, Sodium Ascorbate | 1,2,3-Triazole |
Formation of Imines and Enamines for Further Elaboration
The aldehyde functional group in this compound readily undergoes condensation reactions with primary and secondary amines to form imines and enamines, respectively. chemistrysteps.commasterorganicchemistry.com These reactions are typically catalyzed by a mild acid and involve the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.org
The formation of an imine (a compound containing a carbon-nitrogen double bond) occurs when this compound reacts with a primary amine (R-NH₂). masterorganicchemistry.comorganic-chemistry.org The resulting imine can serve as a key intermediate for the synthesis of various nitrogen-containing compounds. google.com
When this compound is treated with a secondary amine (R₂NH), an enamine is formed. wikipedia.orgmasterorganicchemistry.com Enamines are valuable synthetic intermediates due to their nucleophilic character at the α-carbon, which allows for subsequent alkylation or acylation reactions. organic-chemistry.org The general mechanism for enamine formation involves the nucleophilic attack of the secondary amine on the carbonyl carbon, followed by proton transfer and dehydration. chemistrysteps.comlibretexts.org
| Reactant Amine | Product Type | Product Name | Potential Further Elaboration |
|---|---|---|---|
| Methylamine (CH₃NH₂) | Imine | (E)-N-methyl-2-(propan-2-yl)pent-4-en-1-imine | Reduction to secondary amines, cycloaddition reactions |
| Aniline (C₆H₅NH₂) | Imine | (E)-N-phenyl-2-(propan-2-yl)pent-4-en-1-imine | Synthesis of heterocyclic compounds |
| Pyrrolidine (C₄H₉N) | Enamine | 1-(2-(propan-2-yl)pent-4-en-1-yl)pyrrolidine | Stork enamine alkylation |
| Morpholine (C₄H₉NO) | Enamine | 4-(2-(propan-2-yl)pent-4-en-1-yl)morpholine | Michael addition reactions |
Carbonyl Derivatization for Analytical Characterization and Synthetic Utility
The carbonyl group of this compound can be derivatized for both analytical and synthetic purposes. For analytical characterization, the aldehyde can be converted into crystalline derivatives with sharp melting points, which historically aided in identification. Modern techniques often involve derivatization to enhance detectability in chromatographic and mass spectrometric analyses.
Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored 2,4-dinitrophenylhydrazone that can be easily detected and quantified. Hydroxylamine reacts to form an oxime, and semicarbazide (B1199961) yields a semicarbazone. These derivatives are often used to confirm the presence of the carbonyl group.
From a synthetic utility standpoint, the aldehyde group can be protected to allow for selective reactions at the alkyne terminus. A common protection strategy is the formation of an acetal (B89532) by reacting the aldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting acetal is stable to many reaction conditions that would otherwise affect the aldehyde, and it can be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde.
| Reagent | Derivative Formed | Primary Utility |
|---|---|---|
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Analytical Characterization (colorimetric detection) |
| Hydroxylamine | Oxime | Analytical Characterization and Synthetic Intermediate |
| Semicarbazide | Semicarbazone | Analytical Characterization |
| Ethylene Glycol | Acetal | Synthetic Utility (protection of the aldehyde) |
Alkyne Derivatization via Click Chemistry and Cross-Coupling Reactions
The terminal alkyne of this compound is a highly versatile functional group that can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Click Chemistry:
One of the most prominent reactions of terminal alkynes is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide. The reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups, making it a powerful tool for creating complex molecular architectures.
Cross-Coupling Reactions:
The terminal alkyne can also undergo various cross-coupling reactions, with the Sonogashira coupling being a prime example. wikipedia.orgorganic-chemistry.org This palladium- and copper-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide to form a new carbon-carbon bond. libretexts.org The Sonogashira coupling is a cornerstone of modern organic synthesis and is widely used in the preparation of pharmaceuticals, natural products, and organic materials. wikipedia.org The reactivity of the halide in this reaction generally follows the order I > Br > Cl. wikipedia.org
| Reaction Type | Co-reactant | Catalyst System | Product Type |
|---|---|---|---|
| Click Chemistry (CuAAC) | Benzyl Azide | Cu(I) source (e.g., CuSO₄/sodium ascorbate) | 1,4-Disubstituted 1,2,3-triazole |
| Click Chemistry (CuAAC) | Azido-functionalized polymer | Cu(I) source | Polymer conjugate |
| Sonogashira Coupling | Iodobenzene | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI) | Disubstituted alkyne |
| Sonogashira Coupling | Vinyl Bromide | Pd catalyst, Cu(I) salt | Conjugated enyne |
Spectroscopic Characterization and Structural Elucidation of 2 Propan 2 Yl Pent 4 Ynal and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as the cornerstone for elucidating the precise molecular structure of 2-(Propan-2-yl)pent-4-ynal by mapping the connectivity of its carbon and hydrogen atoms.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Spin-Spin Coupling Patterns
Proton NMR (¹H NMR) provides critical information regarding the electronic environment of each hydrogen atom in the molecule. The aldehyde proton is expected to be the most deshielded, appearing significantly downfield due to the strong electron-withdrawing effect of the carbonyl group. smolecule.com Its signal is anticipated in the 9.5-10.5 ppm range. smolecule.com Hydrogens on carbons adjacent to a carbonyl group typically absorb in the 2.0 to 2.3 δ region. pressbooks.publibretexts.org The terminal alkyne proton is also distinct, with a characteristic chemical shift generally falling between 2 and 3 ppm. quizlet.comlibretexts.org
Spin-spin coupling provides connectivity data. The aldehyde proton, being adjacent to a single proton on the alpha-carbon, would appear as a doublet. The alkyne proton, separated by the triple bond, would likely show a triplet due to coupling with the two protons of the adjacent methylene (B1212753) group. The complex splitting patterns of the protons in the isopropyl and pentyl backbone would further confirm the molecular structure.
Interactive Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aldehyde (-CHO) | 9.5 - 10.0 | Doublet (d) |
| Alkyne (C≡C-H) | 2.0 - 3.0 | Triplet (t) |
| Alpha-Proton (CH-CHO) | 2.2 - 2.7 | Multiplet (m) |
| Isopropyl Methine (-CH(CH₃)₂) | 1.8 - 2.5 | Multiplet (m) |
| Methylene (-CH₂-C≡) | 2.0 - 2.5 | Multiplet (m) |
| Isopropyl Methyl (-CH(CH₃)₂) | 0.9 - 1.2 | Doublet (d) |
Carbon-13 NMR (¹³C NMR) for Comprehensive Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the complete carbon skeleton. The carbonyl carbon of an aldehyde is highly characteristic and appears far downfield, typically in the 190 to 220 ppm range. quizlet.comlibretexts.org This distinct signal is a clear indicator of the aldehyde functional group. libretexts.orgopenstax.org The two sp-hybridized carbons of the alkyne group are expected to resonate in the 70-110 ppm region. quizlet.comoregonstate.edu The remaining sp³-hybridized carbons of the isopropyl and pentyl chain will appear in the upfield region of the spectrum, generally between 10 and 50 ppm. oregonstate.edu
Interactive Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | 190 - 205 |
| Internal Alkyne Carbon (-C≡CH) | 70 - 90 |
| Terminal Alkyne Carbon (-C≡CH) | 70 - 90 |
| Alpha-Carbon (-CH-CHO) | 45 - 60 |
| Isopropyl Methine (-CH(CH₃)₂) | 25 - 40 |
| Methylene (-CH₂-C≡) | 15 - 30 |
| Isopropyl Methyl (-CH(CH₃)₂) | 15 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the aldehyde proton and the alpha-proton, between the alpha-proton and the isopropyl methine proton, and between the methylene protons and the terminal alkyne proton. This allows for the tracing of the proton connectivity throughout the molecule's backbone.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close to each other in space, regardless of whether they are bonded. This can help to confirm the three-dimensional conformation of the molecule.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. smolecule.com
Characterization of Aldehyde Carbonyl Vibrations
The aldehyde group in this compound gives rise to highly diagnostic absorptions in the IR spectrum. The C=O (carbonyl) stretching vibration produces a very strong and sharp band. For a saturated aliphatic aldehyde, this peak is typically observed in the 1740-1720 cm⁻¹ region. orgchemboulder.com Additionally, the C-H bond of the aldehyde group itself has a unique stretching vibration that manifests as one or two moderate bands in the 2830-2695 cm⁻¹ range. orgchemboulder.com The presence of a band near 2720 cm⁻¹ is particularly indicative of an aldehyde and helps to distinguish it from a ketone. pressbooks.puborgchemboulder.com
Identification of Terminal Alkyne C≡C and C-H Stretching Vibrations
The terminal alkyne moiety also provides distinct signals. The stretching vibration of the carbon-carbon triple bond (C≡C) typically appears as a weak to medium, sharp absorption in the 2260-2100 cm⁻¹ range. orgchemboulder.comlibretexts.org This absorption occurs in a region of the spectrum where few other functional groups absorb, making it a reliable indicator. orgchemboulder.com Furthermore, the C-H bond of a terminal alkyne (≡C-H) has a characteristic stretching vibration that results in a strong, sharp band appearing around 3330-3270 cm⁻¹. orgchemboulder.comlibretexts.orgpressbooks.pub The sharpness and high frequency of this peak are hallmarks of a terminal alkyne. maricopa.edujove.com
Interactive Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Aldehyde | C=O Stretch | 1740 - 1720 | Strong |
| Aldehyde | C-H Stretch | 2830 - 2800 and 2730 - 2700 | Medium |
| Terminal Alkyne | ≡C-H Stretch | 3330 - 3270 | Strong, Sharp |
| Terminal Alkyne | C≡C Stretch | 2140 - 2100 | Weak to Medium |
| Alkane | C-H Stretch | 3000 - 2850 | Strong |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns. Upon ionization, typically by electron impact (EI), the molecule forms a molecular ion (M•+) which can then undergo characteristic fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other isomers or compounds with the same nominal mass.
The molecular formula for this compound is C₈H₁₂O. Using the exact masses of the most abundant isotopes (¹²C, ¹H, and ¹⁶O), the theoretical monoisotopic mass can be calculated. This calculated exact mass serves as a reference for comparison with the experimentally determined value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. mdpi.com
| Molecular Formula | Isotopes | Theoretical Exact Mass (Da) | Expected HRMS Result |
|---|---|---|---|
| C₈H₁₂O | ¹²C, ¹H, ¹⁶O | 124.08882 | [M+H]⁺ = 125.09663 |
The fragmentation of the this compound molecular ion (m/z = 124) in a mass spectrometer is dictated by the relative stability of the resulting carbocations and neutral radicals. chemguide.co.ukwikipedia.orglibretexts.org The structure contains several bonds that are susceptible to cleavage, leading to a predictable mass spectrum that is characteristic of the molecule's structure. Key fragmentation pathways for aldehydes include α-cleavage and the loss of the formyl radical. libretexts.org
α-Cleavage: The bond between the carbonyl carbon and the adjacent isopropyl-substituted carbon is a likely point of cleavage. This can lead to the formation of a stable acylium ion or the loss of the formyl group.
Loss of Isopropyl Group: Cleavage of the bond connecting the isopropyl group to the main chain would result in the loss of a propyl radical (•C₃H₇), leading to a significant fragment ion.
Loss of Propargyl Group: The bond between the C2 and C3 carbons can break, leading to the loss of a propargyl radical (•CH₂C≡CH).
Loss of Hydrogen Radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in an [M-1]⁺ peak. libretexts.org
| Proposed Fragment Ion (m/z) | Lost Neutral Fragment | Proposed Fragmentation Pathway |
|---|---|---|
| 123 | •H | Loss of the aldehydic hydrogen radical. |
| 95 | •CHO | α-cleavage with loss of the formyl radical. |
| 81 | •C₃H₇ | Loss of the isopropyl radical. |
| 57 | •C₅H₅O | Formation of the stable tert-butyl-like cation [CH(CH₃)₂]⁺ from the isopropyl group. |
| 43 | •C₅H₅O | Formation of the acylium ion [CH(CH₃)₂CO]⁺ is less likely than loss of the larger group. More likely corresponds to the isopropyl cation [C₃H₇]⁺. |
| 29 | •C₇H₉ | Formation of the formyl cation [CHO]⁺. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if applicable)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. uobabylon.edu.iq The applicability of this technique to this compound centers on the electronic transitions associated with its carbonyl (C=O) and alkyne (C≡C) chromophores.
In this molecule, the carbonyl group and the alkyne are not conjugated, as they are separated by a saturated sp³-hybridized carbon atom. Therefore, their electronic absorptions are expected to behave as isolated chromophores.
n→π* Transition: Saturated aldehydes and ketones exhibit a characteristically weak absorption band in the UV region resulting from the transition of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. masterorganicchemistry.comresearchgate.net
π→π* Transition: A much stronger absorption corresponding to a π→π* transition is also present for the carbonyl group, but it occurs at a shorter wavelength, typically below the 200 nm cutoff of standard laboratory UV-Vis spectrophotometers. jove.com The isolated alkyne group also absorbs in the far UV region and is not typically observed. uobabylon.edu.iq
Given the lack of conjugation, only the weak n→π* transition of the aldehyde is expected to be observed in a standard UV-Vis spectrum.
| Chromophore | Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Notes |
|---|---|---|---|---|
| Aldehyde (C=O) | n→π | ~280 - 300 | Low (10-100 M⁻¹cm⁻¹) | Weak absorption, characteristic of non-conjugated carbonyls. masterorganicchemistry.com |
| Aldehyde (C=O) | π→π | < 200 | High (>1000 M⁻¹cm⁻¹) | Typically not observed on standard instruments. |
| Alkyne (C≡C) | π→π* | < 200 | High | Not observed due to lack of conjugation and absorption at short wavelength. |
X-ray Crystallography for Solid-State Structural Conformation (for crystalline derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. However, this technique requires a well-ordered single crystal. This compound, like many low-molecular-weight aldehydes, is expected to be a liquid or a low-melting solid at room temperature, making it unsuitable for direct analysis by this method.
To overcome this limitation, a crystalline derivative of the aldehyde can be prepared. A standard and highly effective method is the reaction of the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent) to form a stable, crystalline 2,4-dinitrophenylhydrazone derivative. tdl.orgijsrst.comwikipedia.org
The formation of this hydrazone provides several advantages:
Crystallinity: These derivatives are typically highly crystalline solids that are readily purified by recrystallization, making them ideal candidates for X-ray diffraction analysis. rsc.org
Structural Confirmation: A successful crystal structure determination would unambiguously confirm the molecular connectivity and constitution of the parent aldehyde.
Conformational Analysis: The solid-state structure reveals detailed information about bond lengths, bond angles, and torsional angles. This provides insight into the preferred spatial arrangement (conformation) of the isopropyl and propargyl groups relative to the rest of the molecule, which is influenced by steric and electronic factors. It is important to note that the solid-state conformation may not be the only conformation present in the solution phase.
The resulting hydrazone can exist as E and Z stereoisomers about the C=N double bond, and analysis of the crystal structure would identify which isomer was preferentially formed or crystallized. nih.gov
Computational Chemistry and Theoretical Studies of 2 Propan 2 Yl Pent 4 Ynal
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Molecular Geometry, Conformation, and Electronic Structure
No publicly available research details the use of Density Functional Theory (DFT) to investigate the molecular geometry, conformational isomers, or the electronic structure of 2-(propan-2-yl)pent-4-ynal. Such studies would typically provide data on bond lengths, bond angles, and dihedral angles, as well as insights into the molecule's stability and reactivity.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution
Information regarding the energies and spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not present in the surveyed literature. This type of analysis is crucial for understanding a molecule's electronic properties, including its ionization potential, electron affinity, and its propensity to participate in chemical reactions.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
A Natural Bond Orbital (NBO) analysis for this compound, which would offer a detailed understanding of charge distribution, hybridization, and the nature of bonding and non-bonding interactions within the molecule, has not been reported in scientific publications.
Reaction Mechanism Elucidation via Computational Methods
Transition State Analysis for Key Chemical Transformations
There are no computational studies available that perform a transition state analysis for chemical reactions involving this compound. This type of analysis is essential for determining the energy barriers and geometries of transition states, which govern the kinetics of a reaction.
Prediction of Reaction Pathways and Energy Profiles
Computational predictions of reaction pathways and their corresponding energy profiles for this compound are absent from the scientific record. These studies would provide valuable insights into the thermodynamics and kinetics of potential reactions, helping to predict the feasibility and outcomes of chemical transformations.
Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis spectra)
Computational quantum chemistry allows for the in silico prediction of various spectroscopic properties. These predictions are invaluable for interpreting experimental spectra, assigning signals to specific parts of the molecule, and understanding the relationship between molecular structure and spectroscopic response. Density Functional Theory (DFT) is a widely used method for these predictions due to its favorable balance of accuracy and computational cost.
Nuclear Magnetic Resonance (NMR) Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically paired with a DFT functional like B3LYP, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. These shielding values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. The accuracy of these predictions depends on the chosen functional, basis set (e.g., 6-31G(d,p)), and whether solvent effects are included.
Illustrative Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data are hypothetical and serve as an example of typical computational output.)
| Atom Type | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | |
| Aldehyde (-CHO) | 9.75 |
| Alkyne (C≡C-H) | 2.10 |
| Methine (CH-CHO) | 2.85 |
| Isopropyl (CH) | 2.20 |
| Methylene (B1212753) (CH₂) | 2.50 |
| Isopropyl (CH₃) | 1.05, 1.10 (diastereotopic) |
| ¹³C NMR | |
| Aldehyde (C=O) | 201.5 |
| Alkyne (C≡C-H) | 82.0 |
| Alkyne (C≡C-H) | 71.5 |
| Methine (C-CHO) | 55.0 |
| Isopropyl (CH) | 30.0 |
| Methylene (CH₂) | 25.5 |
| Isopropyl (CH₃) | 20.1, 20.8 (diastereotopic) |
Infrared (IR) Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. After performing a geometry optimization to find the molecule's lowest-energy structure, a frequency calculation determines the energies of its normal modes of vibration. These frequencies correspond to absorption peaks in the IR spectrum. It is a known issue that calculated frequencies are often higher than experimental values due to the harmonic oscillator approximation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.
Illustrative Predicted IR Frequencies for this compound (Note: The following data are hypothetical and serve as an example of typical computational output.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Intensity |
| Terminal Alkyne C-H Stretch | 3310 | Strong, Sharp |
| Aldehyde C-H Stretch | 2825, 2720 | Medium |
| Alkyne C≡C Stretch | 2125 | Weak to Medium |
| Aldehyde C=O Stretch | 1730 | Strong |
Ultraviolet-Visible (UV-Vis) Spectra: UV-Vis spectra arise from electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these spectra. The calculation provides the excitation energies (which correspond to absorption wavelengths, λmax), the oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., n → π* or π → π*). For this compound, key transitions would involve the non-bonding electrons (n) on the carbonyl oxygen and the π-electrons of the carbonyl and alkyne groups.
Illustrative Predicted UV-Vis Absorption Data for this compound (Note: The following data are hypothetical and serve as an example of typical computational output.)
| Predicted λmax (nm) | Oscillator Strength (f) | Major Electronic Transition |
| 285 | 0.02 | n → π* (C=O) |
| 195 | 0.45 | π → π* (C=O) |
| 180 | 0.30 | π → π* (C≡C) |
Stereochemical Predictions and Conformational Landscape Analysis
The presence of a chiral center and rotatable single bonds in this compound means the molecule can exist as different stereoisomers and conformers. Computational chemistry is essential for exploring this complexity.
Conformational Search: Generating a large number of potential conformers, often using lower-cost methods like molecular mechanics.
Geometry Optimization: Optimizing the geometry of each potential conformer using a more accurate method, such as DFT.
Energy Calculation: Calculating the final energies of the optimized conformers to determine their relative stabilities.
The results allow for the identification of the global minimum (the most stable conformer) and other low-energy conformers that will be significantly populated at room temperature.
Illustrative Relative Energies of this compound Conformers (Note: The following data are hypothetical and serve as an example of typical computational output.)
| Conformer ID | Dihedral Angle (O=C-C-C(isopropyl)) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| Conf-1 | -165° | 0.00 | 65.1 |
| Conf-2 | 60° | 0.85 | 20.3 |
| Conf-3 | -75° | 1.50 | 7.5 |
| Conf-4 | 180° | 2.10 | 2.8 |
Stereochemical Predictions: The central chiral carbon atom means this compound exists as a pair of enantiomers: (R) and (S). While enantiomers have identical energies and achiral spectroscopic properties (NMR, IR), they interact differently with plane-polarized light. Computational methods can predict chiroptical properties, such as the Electronic Circular Dichroism (ECD) spectrum. nih.gov By calculating the ECD spectrum for a specific enantiomer (e.g., the R-enantiomer) and comparing it to the experimentally measured spectrum, the absolute configuration of the synthesized compound can be determined. nih.gov The calculated ECD spectrum for the S-enantiomer would be a mirror image of the R-enantiomer's spectrum.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-(propan-2-yl)pent-4-ynal, and how can reaction parameters be systematically optimized?
- Methodology :
-
Step 1 : Start with precursor compounds such as pent-4-ynoyl chloride and isopropyl derivatives. Use nucleophilic addition or condensation reactions to introduce the aldehyde group .
-
Step 2 : Optimize reaction conditions (temperature, solvent, catalyst). For example, triethylamine can act as a base in anhydrous solvents like dichloromethane.
-
Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using IR spectroscopy (aldehyde C=O stretch ~1700 cm⁻¹) .
-
Step 4 : Purify via column chromatography and validate purity using GC-MS or HPLC.
- Table 1 : Example Reaction Parameters
| Parameter | Optimization Range | Notes |
|---|---|---|
| Temperature | 0°C to 25°C (for stability) | Prevents aldehyde oxidation |
| Catalyst | Triethylamine | Reduces side reactions |
| Solvent | Anhydrous DCM | Minimizes hydrolysis |
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., aldehyde C=O at ~1700 cm⁻¹, alkyne C≡C at ~2100 cm⁻¹) .
- NMR : Use ¹H NMR to resolve aldehyde protons (~9–10 ppm) and alkyne coupling patterns. ¹³C NMR confirms sp-hybridized carbons (~70–100 ppm for alkynes) .
- X-ray Crystallography : Employ SHELX software for structure refinement. Collect high-resolution data to resolve steric effects from the isopropyl group .
Advanced Research Questions
Q. What computational approaches are suitable for analyzing the electronic structure and noncovalent interactions of this compound?
- Methodology :
- Step 1 : Optimize molecular geometry using density functional theory (DFT) with B3LYP/6-311++G(d,p).
- Step 2 : Calculate electron localization function (ELF) via Multiwfn to visualize electron density in alkyne and aldehyde regions .
- Step 3 : Generate noncovalent interaction (NCI) plots to identify steric clashes or hydrogen-bonding tendencies .
- Table 2 : Key Computational Tools
| Software | Function | Reference |
|---|---|---|
| Multiwfn | ELF/NCI analysis | |
| Gaussian | DFT optimization | N/A |
| VMD | Visualization of NCI plots |
Q. How can researchers resolve discrepancies between experimental and computational data for this compound?
- Methodology :
- Scenario : If experimental IR spectra show unexpected peaks (e.g., broad O-H stretches), cross-validate with computational vibrational spectra.
- Step 1 : Re-optimize computational models to account for solvent effects (e.g., polarizable continuum model).
- Step 2 : Use SHELX to refine crystallographic data and compare bond lengths/angles with DFT predictions .
- Step 3 : Reconcile NMR chemical shifts using empirical databases (e.g., NIST Chemistry WebBook) .
Q. What are the challenges in studying the reactivity of the alkyne and aldehyde groups in this compound under varying conditions?
- Methodology :
- Alkyne Reactivity : Test click chemistry (e.g., azide-alkyne cycloaddition) under copper-catalyzed vs. strain-promoted conditions. Monitor byproduct formation via LC-MS.
- Aldehyde Stability : Assess oxidation susceptibility using cyclic voltammetry. Compare with computational redox potentials .
- Steric Effects : Use molecular docking (e.g., AutoDock) to study how the isopropyl group influences binding in catalytic applications .
Data Contradiction Analysis
- Example : Conflicting NMR and DFT predictions for aldehyde proton chemical shifts.
- Resolution :
Verify solvent effects in DFT calculations (e.g., DMSO vs. CDCl₃).
Check for tautomerization or hydrate formation in experimental samples.
Cross-reference with crystallographic data (SHELX-refined bond angles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
